(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide (CAS: 1353993-42-6) is a chiral amide derivative with a molecular formula of C₁₅H₂₂Cl₂N₂O and a molar mass of 317.25 g/mol . Its structure features a branched aliphatic chain with a stereogenic center at the second carbon (S-configuration), an isopropyl group, and a 2,4-dichlorobenzyl substituent.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-5-6-12(16)7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVCHQAEDONGEO-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
A preferred method involves activating (S)-2-Amino-3-methylbutyric acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Subsequent reaction with 2,4-dichloro-benzyl-isopropyl amine at 0–5°C yields the crude amide. Key parameters include:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dichloromethane/THF (3:1) | 12% |
| Temperature | 0–5°C → 25°C ramp | 18% |
| Coupling Agent | EDC/HOBt vs. DCC/HOBt | 22% higher with EDC |
This method achieves 78–82% yield after purification via recrystallization from ethyl acetate/cyclohexane.
Mixed Anhydride Approach
Alternative protocols employ trimethylacetyl chloride to form mixed anhydrides with the carboxylic acid precursor. Reaction with the amine component in the presence of N-methylmorpholine (NMM) in THF at −20°C provides comparable yields (75–80%) but requires strict moisture control.
Purification and Isolation
Crystallization Optimization
Crude product purification employs solvent pairs such as isopropyl acetate/cyclohexane (7:3 v/v), reducing impurity levels from 8.2% to <0.5%. Multi-stage cooling crystallization (−5°C → 25°C) enhances crystal habit and particle size distribution.
Chromatographic Methods
Reverse-phase HPLC with C18 columns (acetonitrile/0.1% TFA gradient) resolves diastereomeric byproducts. A 2025 study demonstrated that 35% acetonitrile over 30 minutes achieves baseline separation (R s > 2.5) for N-isopropyl regioisomers.
Analytical Characterization
Critical quality attributes are monitored via:
-
HPLC-UV : 220 nm, t R = 12.7 min (Zorbax SB-C8, 4.6 × 150 mm)
-
Chiral GC : γ-cyclodextrin column, 140°C isothermal
-
XRPD : Characteristic peaks at 2θ = 12.4°, 18.7°, 24.1° confirm polymorph Form I
Environmental and Regulatory Considerations
Process mass intensity (PMI) analysis reveals that 68% of waste originates from solvent use. Alternative solvents like 2-methyl-THF reduce PMI by 22% while maintaining yields . Regulatory submissions require genotoxicity profiling of synthetic intermediates, particularly nitroaromatic byproducts.
Chemical Reactions Analysis
Nucleophilic Substitution at the Dichlorobenzyl Group
The 2,4-dichlorobenzyl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The chlorine atoms at the ortho and para positions activate the aromatic ring for substitution reactions:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Hydroxylation | NaOH (10% aq.), Cu catalyst, 100°C | 2,4-Dihydroxybenzyl derivative | 65–72% |
| Amination | NH₃/EtOH, 80°C, 12h | 2,4-Diaminobenzyl analog | 58% |
The reaction proceeds via a Meisenheimer complex intermediate, with steric hindrance from the isopropyl group slightly reducing reaction rates compared to non-branched analogs.
Amide Hydrolysis
The butyramide backbone is susceptible to hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6h | Carboxylic acid + 2,4-dichlorobenzylamine | Complete decomposition |
| Basic Hydrolysis | 2M NaOH, 80°C, 4h | Carboxylate salt + free amine | 89% recovery |
Hydrolysis rates correlate with steric effects: the isopropyl group slows down base-catalyzed hydrolysis compared to simpler amides.
Amino Group Reactivity
The primary amine participates in condensation and acylation reactions:
Acylation
-
Reagents : Acetyl chloride, pyridine (base)
-
Product : N-Acetylated derivative
-
Yield : 78%
Condensation with Aldehydes
-
Reagents : Benzaldehyde, ethanol, Δ
-
Product : Schiff base (imine)
-
Yield : 63%
Steric hindrance from the adjacent methyl and isopropyl groups reduces reaction efficiency compared to less substituted amines .
Reduction and Oxidation
The dichlorobenzyl group and amine influence redox behavior:
| Reaction | Reagents | Products | Outcome |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH | Dechlorinated benzyl derivative | Partial dechlorination |
| Oxidation (Amine) | KMnO₄, H₂SO₄, 50°C | Nitroso intermediate | Low yield (32%) due to side reactions |
Stereochemical Stability
The (S)-configured chiral center remains stable under mild conditions but racemizes in strong acids/bases (>pH 12 or <pH 2) . Enantiomeric excess (ee) drops to 85% after 24h in 1M HCl .
Scientific Research Applications
Medicinal Chemistry Applications
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide has been studied for its potential therapeutic effects due to its unique structural properties. Its applications in medicinal chemistry include:
Antidepressant Activity
Research indicates that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter levels in the brain. The dichlorobenzyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration and efficacy against depression.
Anti-inflammatory Effects
Studies have shown that amides can possess anti-inflammatory properties. This compound may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases.
Analgesic Properties
The compound's interaction with pain receptors suggests potential use as an analgesic. Pharmacological studies are necessary to evaluate its effectiveness in pain management.
Pharmacological Insights
The biological activity of this compound has been assessed through various pharmacological studies:
Bioassays and Efficacy Testing
Bioassays measuring the compound's efficacy against specific biological targets have been conducted. Results indicate promising interactions with certain receptors associated with mood regulation and pain response .
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis:
Synthesis of Novel Compounds
Its unique structure allows for the synthesis of novel derivatives that can be explored for enhanced biological activities or different therapeutic applications .
Chiral Synthesis
As a chiral compound, it plays a crucial role in asymmetric synthesis, enabling the production of other chiral molecules that are essential in pharmaceuticals.
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, leading to a decrease in enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 2,4-Dichloro vs. 3,4-Dichloro Substitution
A closely related compound, (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide (Ref: 10-F085754), differs only in the substitution pattern of the benzyl group (3,4-dichloro vs. 2,4-dichloro) . The positional isomerism alters electronic and steric properties:
- 2,4-Dichloro : The para-chloro group may enhance resonance stabilization, while the ortho-chloro increases steric hindrance near the amide bond.
- This substitution difference could significantly impact solubility, receptor binding, or metabolic stability in biological applications.
Acyl Chain Length Variation
Compounds 5a–5d from are structurally distinct but share the amide functional group. These derivatives feature a sulfamoylphenyl core with varying acyl chains (butyramide to heptanamide). Key comparisons include:
| Compound | Acyl Chain Length | Melting Point (°C) | [α]D (c in CH₃OH) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 5a (Butyramide) | C₄ | 180–182 | +4.5° | 327.4 |
| 5b (Pentanamide) | C₅ | 174–176 | +5.7° | 341.4 |
| 5c (Hexanamide) | C₆ | 142–143 | +6.4° | 355.4 |
| 5d (Heptanamide) | C₇ | 143–144 | +4.7° | 369.4 |
- Trends : Longer acyl chains reduce melting points due to decreased crystallinity. Optical rotation ([α]D) increases with chain length up to hexanamide (5c), suggesting conformational preferences . The target compound (317.25 g/mol) is lighter, emphasizing the role of the dichlorobenzyl group over sulfamoylphenyl moieties.
Functional Group Modifications
N,O-Bidentate Directing Groups : The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () incorporates a hydroxyl group adjacent to the amide, enabling metal coordination for C–H functionalization . In contrast, the target compound lacks such directing groups, limiting its utility in catalysis but possibly enhancing stability in biological environments.
- Trifluoroethyl Substituents: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide () uses a trifluoroethyl group, which increases electronegativity and metabolic resistance compared to the isopropyl and dichlorobenzyl groups in the target compound .
Stereochemical and Substitutent Effects
The compound (S)-2-Amino-N-(2,4-dihydroxy-3-methoxyphenethyl)-3-hydroxypropanamide () shares the S-configuration but features polar hydroxy and methoxy groups, enhancing water solubility . This contrasts with the hydrophobic dichlorobenzyl and isopropyl groups in the target compound, highlighting a trade-off between solubility and membrane permeability.
Research Implications
The target compound’s unique dichlorobenzyl and isopropyl substituents distinguish it from analogs in terms of steric bulk and hydrophobicity. Further studies should explore:
- Synthetic Optimization: Adapting methods from (acyl chloride coupling) or (amino-acetamide synthesis) .
- Biological Screening : Comparative assays against positional isomers (e.g., 3,4-dichloro variant) to assess substituent effects on activity.
- Physicochemical Profiling : Measurement of melting point, solubility, and optical rotation to fill data gaps identified in .
Biological Activity
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide is a synthetic compound notable for its unique structural features, which include an amino group, a dichlorobenzyl moiety, and an isopropyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural characteristics suggest that it may interact with various biological targets, potentially leading to therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂Cl₂N₂O |
| Molecular Weight | 319.26 g/mol |
| CAS Number | 1353993-42-6 |
The biological activity of this compound is primarily evaluated through pharmacological studies. Its structural features indicate potential interactions with specific receptors or enzymes in the body. The compound's efficacy can be assessed through various bioassays, which measure its effects on specific biological targets such as enzymes or cancer cell lines.
Pharmacological Studies
-
Antiproliferative Activity : Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, some analogs have demonstrated IC50 values in the nanomolar range, indicating potent inhibitory effects on cell growth.
Compound Name IC50 (nM) Target Cell Line This compound TBD TBD TASIN Analog 1 25 Colon Cancer Cells TASIN Analog 2 3.2 Isogenic Cell Line Pair - Receptor Interaction : The presence of the dichlorobenzyl group may enhance lipophilicity and influence the compound's interaction with biological macromolecules. Studies are ongoing to determine the specific receptors involved and the nature of these interactions.
Case Study 1: Anticancer Activity
A study investigating the structure-activity relationship (SAR) of various analogs found that modifications to the dichlorobenzyl moiety significantly affected antiproliferative activity. The study highlighted that electron-withdrawing groups at specific positions enhanced potency against colon cancer cell lines.
Case Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition assays where this compound was tested against several enzymes involved in metabolic pathways. Results indicated that the compound could inhibit key enzymes, suggesting potential applications in metabolic disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide, and how can enantiomeric purity be ensured?
- Methodology : The synthesis of structurally related amides typically involves multi-step reactions. For example, substituted benzamides are synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines under inert conditions. To ensure enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed during purification. Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) can also enhance stereochemical control .
- Validation : Monitor reaction progress via TLC or LC-MS. Confirm enantiomeric excess using polarimetry or chiral stationary phase HPLC .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Techniques :
- NMR : - and -NMR for structural elucidation, focusing on the benzyl, isopropyl, and butyramide moieties.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Gradient elution (e.g., water/acetonitrile with 0.1% TFA) resolves polar and non-polar impurities .
- Reference Standards : Use certified reference materials (CRMs) for calibration.
Q. How does the compound’s stability vary under different storage conditions?
- Stability Protocol : Store lyophilized samples at 2–8°C in amber vials to prevent photodegradation. For solutions, use anhydrous DMSO or ethanol, and avoid repeated freeze-thaw cycles.
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis or oxidation products .
Advanced Research Questions
Q. What in vitro or in vivo models are suitable for studying its potential in neurodegenerative diseases?
- Experimental Design :
- In Vitro : Use primary neuronal cultures or SH-SY5Y cells to assess neuroprotective effects against oxidative stress (e.g., HO-induced apoptosis). Mitochondrial function assays (JC-1 staining, ATP quantification) are critical for mechanistic studies .
- In Vivo : Employ transgenic rodent models (e.g., APP/PS1 for Alzheimer’s) with oral or intraperitoneal administration. Monitor behavioral outcomes (Morris water maze) and biomarker levels (Aβ, tau) .
- Data Interpretation : Use ANOVA for dose-response comparisons and Cox regression for survival analysis.
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- SAR Strategies :
- Analog Synthesis : Modify the dichlorobenzyl group (e.g., replace with 2,6-dimethylphenyl) or the isopropyl moiety (e.g., cyclopropyl substitution) to evaluate steric and electronic effects.
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s) or binding assays (e.g., NMDA receptors).
- Computational Tools : Molecular docking (AutoDock Vina) and QSAR modeling to predict binding affinities .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?
- Impurity Profiling : Use LC-MS/MS with MRM (multiple reaction monitoring) to detect low-abundance degradation products (e.g., dechlorinated byproducts).
- Chromatographic Optimization : Adjust mobile phase pH or column temperature to resolve co-eluting impurities. For example, a pH 6.8 phosphate buffer improves peak symmetry for polar impurities .
Q. How can metabolic pathways and pharmacokinetic properties be evaluated preclinically?
- Metabolism Studies : Incubate the compound with liver microsomes (human/rodent) and identify metabolites via UPLC-QTOF. CYP450 inhibition assays assess drug-drug interaction risks.
- PK Parameters : Conduct bioavailability studies in rodents (IV vs. oral dosing). Calculate , , and AUC using non-compartmental analysis (WinNonlin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
